molecular formula C8H7FO2S B1590791 2-Fluoro-5-(methylthio)benzoic acid CAS No. 57318-98-6

2-Fluoro-5-(methylthio)benzoic acid

Cat. No. B1590791
CAS RN: 57318-98-6
M. Wt: 186.21 g/mol
InChI Key: RLUKYSZMWGKZMQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)benzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block and is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(methylthio)benzoic acid is represented by the InChI code 1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) . This compound has a molecular weight of 186.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-(methylthio)benzoic acid include a molecular weight of 186.21 . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis and Functionalization

    • Practical syntheses of related compounds like 4‐fluoro‐2‐(methylthio)benzylamine and 2‐methylsulfonyl analogs have been reported. These syntheses involve steps like metallation of related benzoic acids and treatment with dimethyl disulfide, leading to intermediates suitable for further elaboration (Perlow et al., 2007).
  • Pharmacophore Development

    • Investigations into the structure-activity relationships of hypoglycemic benzoic acid derivatives (including those with fluorine substitutions) have been conducted. These studies are significant in understanding the pharmacophoric groups crucial for hypoglycemic activity, which could be relevant for compounds like 2-Fluoro-5-(methylthio)benzoic acid (Grell et al., 1998).
  • Molecular Properties and Metabolism

    • Comprehensive studies on the molecular properties and metabolism of substituted benzoic acids in organisms like rats have been conducted. These studies involve understanding the physicochemical properties and metabolic fate, which can offer insights into the drug-metabolizing enzyme active sites and basic mechanisms of benzoate metabolism (Ghauri et al., 1992).
  • Electrochemical Properties

    • The anodic behavior of substituted benzoic acids, including their oxidation to cation radicals, has been investigated in studies focusing on electrochemical properties. This research is pivotal in understanding the stability and subsequent reactions of these compounds (Rudenko et al., 1983).
  • Imaging and Diagnostic Applications

    • Synthesis of fluorine-18-labeled analogs for PET imaging, involving compounds like 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, has been reported. This is crucial for developing new imaging agents for diagnostic purposes (Wang et al., 2014).
  • Spectroscopic Analysis and Biological Activity

    • The Fourier-transform Raman and infrared spectra of related compounds like 2-amino-5-fluoro benzoic acid have been recorded and analyzed, contributing to a deeper understanding of their molecular structure and potential biological activities (Xavier & Joe, 2011).
  • Anaerobic Biodegradation

    • Research on the anaerobic biodegradation of compounds like m-cresol has led to the identification of metabolites such as 5-fluoro-4-hydroxy-2-methylbenzoic acid. This helps in understanding the environmental fate and biotransformation of such compounds (Londry & Fedorak, 1993).
  • Thermochemistry and Energetics

Safety And Hazards

The safety information for 2-Fluoro-5-(methylthio)benzoic acid includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-fluoro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUKYSZMWGKZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568253
Record name 2-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methylthio)benzoic acid

CAS RN

57318-98-6
Record name 2-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Cabiddu, C Fattuoni, C Floris, G Gelli… - Journal of organometallic …, 1991 - Elsevier
In reactions of (alkylthio)fluorobenzenes with n-butyllithium the compounds 4-RSC 6 H 4 F (R = Me, i Pr) and 2- i PrSC 6 H 4 F were found to undergo metalation selectively ortho to the …
Number of citations: 6 www.sciencedirect.com

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